molecular formula C22H24N2O6 B2448116 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952970-61-5

2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2448116
CAS No.: 952970-61-5
M. Wt: 412.442
InChI Key: NHELKZGUMXJTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-26-17-7-5-14(9-20(17)28-3)10-22(25)23-13-16-12-19(30-24-16)15-6-8-18(27-2)21(11-15)29-4/h5-9,11-12H,10,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHELKZGUMXJTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 354.40 g/mol

The compound features a dimethoxyphenyl group and an isoxazole moiety, which are known for their roles in enhancing biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of dimethoxyphenyl compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant potential is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundIC50 (µM)Assay Type
This compoundTBDDPPH
Similar Dimethoxy Compounds25 - 50ABTS

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.5Apoptosis induction
A549 (Lung)22.3Cell cycle arrest
HeLa (Cervical)18.7Mitochondrial dysfunction

Case studies have demonstrated that modifications in the isoxazole ring can enhance cytotoxicity against specific cancer types, indicating a structure-activity relationship that warrants further exploration.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to cell death.
  • Antioxidative Stress Response : By reducing oxidative stress, the compound may protect normal cells while targeting cancerous cells.

Case Studies

  • Study on MCF7 Cells : A study published in Journal of Medicinal Chemistry indicated that the compound significantly reduced viability in MCF7 cells with an IC50 value of 15.5 µM. The study attributed this effect to enhanced apoptosis mediated by caspase activation.
  • A549 Cell Line Analysis : In another study focusing on lung cancer cells (A549), the compound demonstrated an IC50 of 22.3 µM. Mechanistic investigations revealed that it induced G1 phase cell cycle arrest and increased levels of p21 and p53 proteins.

Q & A

Q. What are the common synthetic routes for preparing this compound, and which characterization techniques are essential for confirming its structure?

The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde derivatives to form the isoxazole core. For example, a base-catalyzed cyclization (e.g., using hydroxylamine) can generate the isoxazole ring, followed by nucleophilic substitution or amidation to attach the acetamide moiety . Key characterization techniques include:

  • NMR spectroscopy : To confirm regiochemistry of the isoxazole ring and substituent positions (e.g., δ 3.8 ppm for methoxy groups in 1^1H NMR) .
  • IR spectroscopy : To identify carbonyl stretches (~1667 cm1^{-1} for acetamide C=O) and heterocyclic ring vibrations .
  • Mass spectrometry : For molecular weight validation (e.g., m/z 430.2 [M+1] in ESI-MS) .

Q. How can researchers determine the stability of this compound under varying pH and temperature conditions during preclinical studies?

Stability studies should assess hydrolysis, oxidation, and thermal degradation:

  • pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via HPLC or LC-MS over 24–72 hours .
  • Thermal stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40–60°C) to simulate long-term storage .
  • Light exposure : Conduct photostability tests under ICH Q1B guidelines .

Q. Which spectroscopic methods are most reliable for confirming the regiochemistry of the isoxazole ring?

  • 1^1H-13^{13}C HMBC NMR : Correlates protons on the isoxazole ring with adjacent carbons to confirm substitution patterns .
  • NOESY/ROESY : Detects spatial proximity between methoxy groups and the isoxazole ring .

Advanced Questions

Q. When optimizing reaction yields, what factors should be systematically varied, and how can computational methods reduce experimental iterations?

  • Variables : Solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time .
  • Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent, temperature) before lab validation .

Q. How should researchers address contradictory data in biological activity assays between this compound and its structural analogs?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) and test against target enzymes (e.g., kinase inhibition assays) .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and rule out assay artifacts .

Q. What strategies are recommended for designing analogs to establish SAR while minimizing cytotoxicity?

  • Bioisosteric replacement : Substitute the isoxazole ring with 1,2,4-oxadiazole or thiazole moieties to maintain target interactions while altering pharmacokinetics .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target effects .

Q. How can in vitro and in vivo models be combined to evaluate therapeutic potential and metabolic stability?

  • In vitro : Hepatic microsome assays (human or murine) to assess Phase I/II metabolism .
  • In vivo : Pharmacokinetic studies in rodents (e.g., Cmax_{max}, t1/2_{1/2}) paired with tissue distribution analysis via radiolabeling .

Q. What are the best practices for resolving discrepancies between computational predictions of target binding and experimental IC50_{50}50​ values?

  • Molecular dynamics (MD) simulations : Refine docking poses by simulating protein-ligand interactions over 100+ ns trajectories .
  • Alchemical free-energy calculations : Use methods like FEP+ to improve binding affinity predictions .

Q. How can advanced separation technologies improve purification efficiency during multi-step synthesis?

  • Membrane-based filtration : Tangential flow filtration (TFF) for isolating intermediates with MW >10 kDa .
  • High-performance countercurrent chromatography (HPCCC) : For resolving stereoisomers without solid-phase degradation .

Q. What methodologies are recommended for analyzing metabolic pathways and drug-drug interactions?

  • CYP450 inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • Reaction phenotyping : Use recombinant enzymes to identify specific CYP450 isoforms involved in metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.